molecular formula C24H25N3O3S2 B2922804 BUTYL 2-{[3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDIN-2-YL]SULFANYL}ACETATE CAS No. 683793-93-3

BUTYL 2-{[3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDIN-2-YL]SULFANYL}ACETATE

Cat. No.: B2922804
CAS No.: 683793-93-3
M. Wt: 467.6
InChI Key: TXIHEFFVFAPPCV-UHFFFAOYSA-N
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Description

BUTYL 2-{[3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a dihydropyridine core, a thiophene ring, and a phenylcarbamoyl group

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, BUTYL 2-{[3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is studied for its potential biological activities, including antimicrobial and anticancer properties .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways .

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers and other specialty chemicals.

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, we can hypothesize that it might interact with its targets through various non-covalent interactions such as hydrogen bonding, ionic interactions, and pi-stacking .

Biochemical Pathways

The exact biochemical pathways affected by this compound are currently unknown. Compounds containing a thiophene ring have been reported to show various biological activities

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the stability of the compound could be affected by exposure to light, heat, or certain chemicals. Its efficacy could be influenced by the pH of the environment, as this can affect the compound’s ionization state and, consequently, its ability to interact with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 2-{[3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of a cyanoacetamide derivative with a thiophene aldehyde, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

BUTYL 2-{[3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDIN-2-YL]SULFANYL}ACETATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known calcium channel blockers used in the treatment of hypertension. Additionally, thiophene-containing compounds like tioconazole and sertaconazole are used as antifungal agents .

Uniqueness

What sets BUTYL 2-{[3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDIN-2-YL]SULFANYL}ACETATE apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and potential biological activities. Its structural complexity provides opportunities for the development of new therapeutic agents and advanced materials.

Properties

IUPAC Name

butyl 2-[[3-cyano-6-methyl-5-(phenylcarbamoyl)-4-thiophen-2-yl-1,4-dihydropyridin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c1-3-4-12-30-20(28)15-32-24-18(14-25)22(19-11-8-13-31-19)21(16(2)26-24)23(29)27-17-9-6-5-7-10-17/h5-11,13,22,26H,3-4,12,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIHEFFVFAPPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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